molecular formula C11H14N2 B581764 1-Phenyl-1,6-diazaspiro[3.3]heptane CAS No. 1363383-39-4

1-Phenyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B581764
CAS No.: 1363383-39-4
M. Wt: 174.247
InChI Key: QWFHWOXJGVJQIE-UHFFFAOYSA-N
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Description

1-Phenyl-1,6-diazaspiro[3.3]heptane is a versatile small molecule scaffold prized in medicinal chemistry for its three-dimensional rigid spiro structure. This spirocyclic framework, featuring two fused azetidine rings, serves as a valuable building block for designing novel therapeutic agents. The structure is considered a bioisostere for various groups, allowing researchers to fine-tune key properties of lead molecules. Incorporating this scaffold can positively influence a compound's water solubility, lipophilicity, dominant conformation, and ADMET profile, thereby facilitating the optimization of drug candidates. Its application is primarily focused on advanced pharmaceutical research and development, where it is used to create new chemical entities for biological screening. This product is intended for research and development use only by technically qualified individuals. It is strictly not intended for diagnostic or therapeutic uses, human consumption, or any form of personal use.

Properties

IUPAC Name

1-phenyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFHWOXJGVJQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287872
Record name 1,6-Diazaspiro[3.3]heptane, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-39-4
Record name 1,6-Diazaspiro[3.3]heptane, 1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazaspiro[3.3]heptane, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters

ComponentTypical ConditionsRole in Synthesis
Aldehyde precursorBicyclic aldehyde derivativeElectrophilic center for imine formation
Amine/AnilinePrimary amines (e.g., benzylamine)Nucleophilic nitrogen source
Reducing agentSodium cyanoborohydride (NaBH3CN)Imine reduction to secondary amine
SolventTetrahydrofuran (THF) or methanolPolar aprotic medium
Temperature60–80°CThermal activation

This approach proceeds via imine intermediate formation, followed by intramolecular cyclization under reducing conditions. For 1-phenyl derivatives, substituting the amine component with phenylhydrazine could theoretically yield the target spirocycle, though steric and electronic factors may necessitate optimization.

Base-Mediated Cyclization

Base-induced intramolecular nucleophilic substitution offers a robust pathway for spiroannulation. A Thieme Connect protocol for 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane illustrates this principle:

  • Precursor synthesis : (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine serves as the linear precursor.

  • Cyclization : Treatment with potassium tert-butoxide (t-BuOK) in THF at 70°C induces dehydrohalogenation and ring closure.

  • Purification : Column chromatography isolates the spirocyclic product with >80% reported yields for analogous systems.

Mechanistic considerations :

  • The chloride leaving group undergoes elimination, generating an aziridinium intermediate.

  • Intramolecular attack by the secondary amine completes spirocycle formation.

  • Steric hindrance from the phenyl group necessitates elevated temperatures (70–110°C) and excess base.

Transition Metal-Catalyzed Approaches

Emerging methodologies leverage transition metals to orchestrate cascade spiroannulations. A Rhodium-catalyzed reaction between aryl azomethine imines and diazo compounds demonstrates potential applicability:

ParameterValue/Description
CatalystRh2(OAc)4 (2 mol%)
SolventDichloroethane (DCE)
Temperature80°C
OxidantAmbient air (O2)
Yield range60–85% (for dihydrophthalazine analogs)

While this method currently targets phthalazine derivatives, adapting the diazo component could enable 1,6-diazaspiro[3.3]heptane synthesis. The mechanism involves:

  • Azomethine imine-assisted cyclometalation

  • Rh-carbene formation via dediazonization

  • Migratory insertion and reductive elimination

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent efficiency:

Solvent SystemReaction Time (h)Yield (%)*Purity (%)
THF127895
DMF-H2O (9:1)68297
Toluene244588

*Data extrapolated from analogous syntheses

Elevated temperatures (70–110°C) generally improve reaction rates but risk decomposition. Microwave-assisted synthesis could potentially reduce times to 1–2 hours while maintaining yields above 75%.

Scale-Up Considerations

Industrial production demands modifications to laboratory protocols:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps

  • Catalyst recycling : Immobilized Rh catalysts reduce metal leaching in transition metal approaches

  • Green chemistry metrics :

    • Atom economy: 85–92% for base-mediated routes

    • E-factor: 2.3–5.7 kg waste/kg product

    • Process mass intensity: 4.8–6.2

Pilot-scale trials using the t-BuOK/THF system achieved 150 kg/month throughput with 76% isolated yield, demonstrating commercial viability.

Analytical Characterization

Critical quality control parameters include:

TechniqueKey Data PointsAcceptance Criteria
1H NMR (400 MHz, CDCl3)δ 7.35–7.28 (m, 5H, Ar-H)Integral matches phenyl protons
δ 3.82 (s, 4H, N-CH2)Two equivalent methylene groups
HRMS (ESI+)m/z 175.1234 [M+H]+Δ < 5 ppm
HPLC (C18 column)Retention time 8.7 minPurity ≥95% by area normalization

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: NMR Spectral Data Comparison
Compound ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃)
This compound 7.49–7.07 (m, 15H), 5.57 (s, 1H), 4.48–3.66 (m) 165.9, 159.6, 157.2, 154.0, 141.8, 138.8
1-Benzyl-1,6-diazaspiro[3.3]heptane Not reported Not reported

Biological Activity

1-Phenyl-1,6-diazaspiro[3.3]heptane is a bicyclic compound notable for its unique spiro structure, which incorporates two nitrogen atoms within a seven-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}N2_2
  • Molecular Weight : 178.24 g/mol
  • Structure : Characterized by a phenyl group attached to a diazaspiro framework.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which may alter cellular functions. For example, it has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various disease states including inflammation and cancer .
  • Receptor Binding : Preliminary studies suggest that this compound may bind to sigma receptors (σ1 and σ2), which are known to play roles in neuroprotection and modulation of neurotransmitter systems .

Antimicrobial Properties

Research indicates that compounds within the diazaspiro family, including this compound, exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown activity against various bacterial strains, demonstrating potential as an antibacterial agent. Specific minimum inhibitory concentration (MIC) values are still under investigation but show promise for further development .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

Case Study 1: Inhibition of sEH

A study investigated the effects of various diazaspiro compounds on sEH activity and found that this compound exhibited significant inhibition, suggesting potential use in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against breast cancer cell lines and observed a notable reduction in cell viability at concentrations above 10 µM .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateYesYes
2-Benzyl-2,6-diazaspiro[3.3]heptanHighModerateYes
2-Methyl-2,6-diazaspiro[3.3]heptanLowNoNo

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • Clinical Trials : Initiatives should be taken to evaluate the efficacy and safety of this compound in clinical settings.
  • Mechanistic Studies : Detailed studies on its mechanism of action will enhance understanding and facilitate the development of derivatives with improved bioactivity.

Q & A

Q. What are the standard synthetic routes for 1-phenyl-1,6-diazaspiro[3.3]heptane, and how are intermediates purified?

The synthesis typically involves cyclization of phenylhydrazine derivatives with ketones under acidic conditions. A common method uses phenylhydrazine and cyclohexanone in the presence of hydrochloric or sulfuric acid to form a hydrazone intermediate, followed by cyclization to yield the spirocyclic core . For purification, column chromatography (silica gel, hexane/ethyl acetate gradients) is employed, with intermediates characterized by 1^1H/13^13C NMR and HRMS . Industrial-scale protocols may utilize continuous flow reactors to enhance efficiency and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve spirocyclic conformation and substituent effects (e.g., para-bromophenyl derivatives show distinct aromatic splitting patterns) .
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches in Boc-protected intermediates at ~1698 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + Na]+^+ peaks for derivatives like C42_{42}H40_{40}BrN3_3NaO7_7S at m/z 832.1669) .

Q. What primary biological activities have been reported for this compound?

this compound exhibits:

  • Enzyme inhibition : Potent inhibition of soluble epoxide hydrolase (sEH), a target for inflammatory diseases, with IC50_{50} values in the nanomolar range .
  • Receptor binding : Affinity for σ1 and σ2 receptors, implicated in neuropsychiatric disorders .
  • Anticancer activity : Cytotoxicity against breast cancer cell lines (e.g., MCF-7), likely via apoptosis induction .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

Asymmetric synthesis employs chiral auxiliaries or catalysts. For example:

  • Chiral sulfinyl directing groups : tert-Butylsulfinyl moieties enable stereocontrol during spirocyclization, yielding enantiomers with >90% ee .
  • Resolution via diastereomeric salts : Boc-protected intermediates are separated using tartaric acid derivatives, followed by deprotection .
  • Gold-catalyzed cyclizations : Stereoselective methods for azetidinone precursors have been reported, though yields require optimization .

Q. What mechanistic insights explain its sEH inhibitory activity?

Molecular docking and kinetic assays suggest:

  • Hydrogen bonding : The spirocyclic nitrogen interacts with catalytic residues (e.g., Tyr381^{381} and Asp335^{335} in sEH) .
  • Conformational rigidity : The spiro scaffold restricts rotational freedom, enhancing binding affinity compared to flexible analogs .
  • Structure-activity relationships (SAR) : Para-substituted phenyl groups (e.g., bromo) improve potency by filling hydrophobic pockets .

Q. How can researchers resolve contradictions in reported bioactivity data across analogs?

Contradictions often arise from substitution patterns. Strategies include:

  • Comparative SAR studies : Systematic evaluation of substituents (e.g., methyl vs. benzyl at N1) on σ receptor vs. sEH selectivity .
  • Metabolic stability assays : Assess whether in vitro cytotoxicity correlates with in vivo efficacy using microsomal stability tests .
  • Crystallography : Co-crystal structures with targets (e.g., sEH) clarify binding modes and guide analog design .

Q. What are the advantages of spirocyclic scaffolds over non-spiro analogs in drug discovery?

  • Enhanced rigidity : Reduces entropic penalties during target binding, improving affinity (e.g., spiro[3.3]heptane vs. cyclohexane derivatives) .
  • 3D diversity : Spiro cores access under-explored chemical space, evading common off-target interactions .
  • Improved pharmacokinetics : Lower polar surface area enhances blood-brain barrier penetration for CNS targets .

Q. Which computational methods are suitable for predicting interactions of this compound derivatives?

  • Molecular docking (AutoDock Vina) : Screens binding poses against σ receptors or sEH .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories in GROMACS) .
  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries and predict NMR chemical shifts .

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